molecular formula C18H13F2N5O2S B2920463 2,4-difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894986-18-6

2,4-difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2920463
CAS No.: 894986-18-6
M. Wt: 401.39
InChI Key: PAKGZUJYALBTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a synthetic chemical reagent designed for research applications. This molecule is built around a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets . The structure is further elaborated with a 2,4-difluorobenzenesulfonamide group, a motif commonly associated with inhibiting enzyme activity, particularly carbonic anhydrases, and enhancing cellular permeability. The specific research applications of this compound are derived from its molecular structure, which suggests potential as a key intermediate or investigative tool in drug discovery projects. Researchers may explore its utility as a kinase inhibitor, given the known involvement of triazolo-pyridazine derivatives in such pathways . The 1,2,4-triazole moiety is a recognized pharmacophore with a broad spectrum of documented biological activities, including antifungal, antibacterial, and anticancer effects, making this compound a candidate for screening in these areas . Its mechanism of action is likely highly specific and dependent on the target protein, but may involve competitive inhibition at an enzyme's active site or allosteric modulation of receptor function. This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,4-difluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5O2S/c1-11-21-22-18-9-7-16(23-25(11)18)12-2-5-14(6-3-12)24-28(26,27)17-8-4-13(19)10-15(17)20/h2-10,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKGZUJYALBTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazolopyridazines and is characterized by its unique structure comprising a triazole ring fused with a pyridazine ring and a sulfonamide moiety. The presence of difluorophenyl and phenyl groups enhances its biological and chemical properties, making it a candidate for various pharmacological applications.

  • Molecular Formula : C20H15F2N5O2
  • IUPAC Name : this compound
  • Molecular Weight : 390.36 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its pharmacological effects. Notable activities include:

  • Anticancer Properties : The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, it exhibits IC50 values in the low micromolar range against gastric adenocarcinoma SGC-7901 cells and lung adenocarcinoma A549 cells.
  • Enzyme Inhibition : It has been identified as a potential enzyme inhibitor, which is crucial for understanding its mechanism of action in biological systems.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to substantiate these claims.

Antiproliferative Activity

A study conducted on a series of triazolo[4,3-b]pyridazine derivatives highlighted the effectiveness of compounds similar to this compound in inhibiting cell proliferation. The compound 4q from this study demonstrated potent activity against multiple cancer cell lines with IC50 values as low as 0.008 μM against A549 cells. This indicates a strong potential for development as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve disruption of tubulin polymerization. Tubulin is a critical component of the cytoskeleton and plays a vital role in cell division. The study indicated that treatment with the compound led to significant alterations in microtubule dynamics and cell cycle arrest at the G2/M phase .

Enzyme Inhibition Studies

Research into the enzyme inhibition capabilities of this compound revealed that it could inhibit specific enzymes involved in cancer progression. Its role as an enzyme inhibitor positions it as a valuable tool for further studies into enzyme kinetics and mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer Activity (IC50)Mechanism of Action
This compoundStructure0.008 μM (A549)Tubulin polymerization inhibition
Combretastatin A-4Structure0.009 μM (A549)Tubulin binding site inhibitor

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorine Substitution Patterns

The position and number of fluorine atoms on the benzenesulfonamide moiety significantly influence biological activity. For instance:

  • 3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide () differs only in fluorine substitution (3-fluoro vs. 2,4-difluoro). While specific activity data are unavailable, fluorine’s electron-withdrawing effects likely alter binding affinity or metabolic stability.
  • N-(4-Chloro-3-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)benzenesulfonamide () replaces fluorine with chlorine, which may enhance hydrophobic interactions but reduce electronegativity .

Triazolo[4,3-b]pyridazine Core Modifications

Variations in the triazole-pyridazine scaffold impact target selectivity:

  • N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) (): This compound lacks the sulfonamide group but retains the triazolo-pyridazine core. It inhibits Lin28/let-7 interactions, rescuing let-7 miRNA function and reducing tumor growth .
  • N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (): A piperazine-linked derivative showing BRD4 bromodomain inhibition via docking interactions (e.g., π-stacking with Trp168) .

Sulfonamide Substituents and Linker Variations

The sulfonamide group’s substitution and linker length modulate solubility and target engagement:

  • N-Benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (): A benzyl-fluorophenyl substitution may improve CNS penetration due to increased lipophilicity .

Antimicrobial Activity

Compounds like N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide/sulfonamide derivatives () exhibit moderate to good antimicrobial activity, suggesting that methyl and sulfonamide groups synergize against microbial targets .

Epigenetic Targets (BRD4 and Bromodomains)

Triazolo-pyridazine derivatives with sulfonamide groups (e.g., ) inhibit BRD4 by forming critical interactions:

  • π-Stacking with Trp168 and His131.
  • Hydrogen bonding between sulfonamide oxygen and backbone amides .

Lin28/let-7 Pathway Inhibition

C1632 () demonstrates that triazolo-pyridazines without sulfonamide moieties can target RNA-binding proteins, highlighting structural flexibility for diverse applications .

Structural and Functional Data Tables

Table 2: Antimicrobial Activity of Triazolo-Pyridazine Derivatives ()

Compound Type Microbial Targets Tested Activity Level Reference
N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Bacteria, fungi Moderate to good
N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide Bacteria, fungi Moderate to good

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.